4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a complex organic compound that features a fused oxazepine ring system and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multi-step organic reactions. A common approach might include:
- Formation of the oxazepine ring through cyclization reactions.
- Introduction of the pyridine moiety via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanone group.
Reduction: Reduction reactions could target the oxazepine ring or the pyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyridine ring or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing other complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share a similar fused ring system but differ in functional groups and biological activity.
Pyridine Derivatives: Compounds with pyridine moieties that exhibit various biological activities.
Uniqueness
The unique combination of the oxazepine ring and pyridine moiety in 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(13-6-3-4-8-16-13)17-9-10-19-14-7-2-1-5-12(14)11-17/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGCLHGGICFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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